molecular formula C22H23NO4 B8014613 (S)-3-(Fmoc-amino)-3-cyclobutylpropanoic acid

(S)-3-(Fmoc-amino)-3-cyclobutylpropanoic acid

Cat. No.: B8014613
M. Wt: 365.4 g/mol
InChI Key: GWOGNSKKKILKNC-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(Fmoc-amino)-3-cyclobutylpropanoic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is of significant interest in the field of peptide synthesis and organic chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Fmoc-amino)-3-cyclobutylpropanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of Fmoc-protected amino acids, including this compound, often involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of deprotection and coupling required for peptide synthesis, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Fmoc-amino)-3-cyclobutylpropanoic acid undergoes several types of chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base such as piperidine in dimethylformamide (DMF).

    Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.

    Substitution: Reactions involving the substitution of functional groups on the cyclobutyl ring.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: HBTU or DIC in the presence of a base like DIPEA.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Deprotection: The free amino acid derivative.

    Coupling: Peptide chains with the desired sequence.

    Substitution: Modified cyclobutyl derivatives.

Scientific Research Applications

(S)-3-(Fmoc-amino)-3-cyclobutylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-(Fmoc-amino)-3-cyclobutylpropanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(Fmoc-amino)-3-cyclobutylacetic acid
  • (S)-3-(Fmoc-amino)-3-cyclobutylbutanoic acid
  • (S)-3-(Fmoc-amino)-3-cyclobutylmethanoic acid

Uniqueness

(S)-3-(Fmoc-amino)-3-cyclobutylpropanoic acid is unique due to its specific cyclobutyl ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in the synthesis of peptides with constrained conformations, which can enhance the stability and activity of the resulting peptides .

Properties

IUPAC Name

(3S)-3-cyclobutyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)12-20(14-6-5-7-14)23-22(26)27-13-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19-20H,5-7,12-13H2,(H,23,26)(H,24,25)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOGNSKKKILKNC-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.